molecular formula C15H16O6 B2378458 Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 637749-43-0

Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2378458
CAS No.: 637749-43-0
M. Wt: 292.287
InChI Key: OZSTTZHKWAJYIQ-UHFFFAOYSA-N
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Description

Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 2-methylbenzofuran-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methylbenzofuran-3-carboxylate
  • Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate
  • Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate

Uniqueness

Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific ester functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer different biological activities or synthetic utility, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

ethyl 5-ethoxycarbonyloxy-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-4-18-14(16)13-9(3)20-12-7-6-10(8-11(12)13)21-15(17)19-5-2/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSTTZHKWAJYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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